n-(3,5-Difluorophenethyl)-2-methylpropan-1-amine

Catalog No.
S14182996
CAS No.
M.F
C12H17F2N
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(3,5-Difluorophenethyl)-2-methylpropan-1-amine

Product Name

n-(3,5-Difluorophenethyl)-2-methylpropan-1-amine

IUPAC Name

N-[2-(3,5-difluorophenyl)ethyl]-2-methylpropan-1-amine

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C12H17F2N/c1-9(2)8-15-4-3-10-5-11(13)7-12(14)6-10/h5-7,9,15H,3-4,8H2,1-2H3

InChI Key

DEOPGGQOYGQPLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCC1=CC(=CC(=C1)F)F

N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine is an organic compound characterized by its unique structure, which includes a difluorophenethyl moiety attached to a secondary amine. This compound can be described by its chemical formula C12H14F2NC_{12}H_{14}F_2N and has notable physical properties that make it of interest in various fields, particularly medicinal chemistry. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its biological activity.

The chemical behavior of N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine is influenced by the amine functional group and the aromatic ring. Key reactions include:

  • Alkylation: This compound can undergo alkylation reactions, where it reacts with alkyl halides to form higher amines. Such reactions typically proceed via nucleophilic substitution mechanisms (SN2) due to the nucleophilic nature of the amine nitrogen .
  • Acylation: Similar to alkylation, acylation can occur when the amine reacts with acid chlorides or anhydrides to yield amides. This process involves nucleophilic acyl substitution .
  • Hofmann Elimination: The compound can participate in Hofmann elimination reactions, where it is converted into an alkene upon treatment with a halide followed by a strong base, leading to the loss of nitrogen as a leaving group .

N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine exhibits potential biological activities that may include:

  • Neurotransmitter Modulation: Compounds with similar structures often interact with neurotransmitter systems, potentially acting as inhibitors or modulators of receptors such as serotonin or dopamine receptors.
  • Antidepressant Effects: Some studies suggest that analogs of this compound may exhibit antidepressant-like effects in animal models, indicating potential therapeutic applications in mood disorders.

The synthesis of N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 3,5-difluorobenzyl chloride and 2-methylpropan-1-amine.
  • Reaction Conditions: The reaction is usually carried out under basic conditions to facilitate nucleophilic attack by the amine on the alkyl halide.
  • Purification: Post-reaction, purification methods such as recrystallization or chromatography may be employed to isolate the desired product.

N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine has potential applications in:

  • Pharmaceutical Development: Given its structural features, it may serve as a lead compound in drug discovery efforts aimed at developing new treatments for neurological disorders.
  • Research: It can be utilized in biochemical studies to understand receptor interactions and signaling pathways.

Studies focusing on the interaction of N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine with various biological targets are crucial for elucidating its pharmacological profile. Key areas include:

  • Receptor Binding Affinity: Investigations into how well this compound binds to specific receptors can provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Stability: Understanding how this compound is metabolized in biological systems can inform on its efficacy and safety as a drug candidate.

Several compounds share structural similarities with N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Score
2-Methylpropan-1-amineSecondary amine with a branched alkyl group0.91
2,2-Dimethylpropan-1-amineTertiary amine with two methyl groups0.91
Isobutylhydrazine hydrochlorideContains an isobutyl group and hydrazine functionality0.71
Cycloheptylmethanamine hydrochlorideContains a cycloheptyl group0.71
1,4-Diaminobutane dihydrochlorideContains two amine groups0.67

Uniqueness

N-(3,5-Difluorophenethyl)-2-methylpropan-1-amine stands out due to its specific difluorophenethyl moiety which enhances its lipophilicity and potentially alters its interaction with biological targets compared to other similar compounds. The presence of fluorine atoms also contributes to its unique physicochemical properties that may improve metabolic stability and receptor affinity.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.13290587 g/mol

Monoisotopic Mass

213.13290587 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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